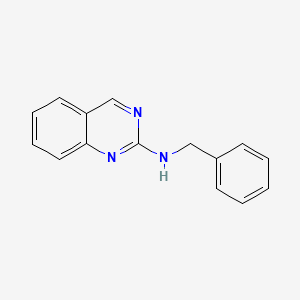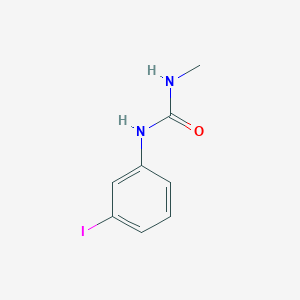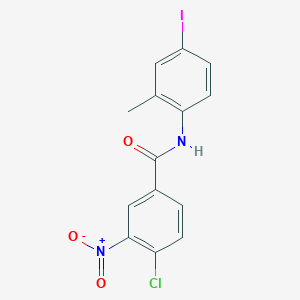
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide has low toxicity and is well-tolerated in animal models. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It also has antifungal and antimicrobial effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in drug development.
Orientations Futures
There are several future directions for research related to 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide. One potential direction is to explore its use in combination with other anticancer drugs to enhance its effectiveness. Another direction is to investigate its potential use in treating other diseases such as fungal and bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in drug development.
In conclusion, 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its unique properties and low toxicity make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its use in drug development.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with pyrimidine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal and antimicrobial properties.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)17-12-4-5-15-8-16-12/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDRNFYGPDYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-pyrimidin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)



![Methyl 3-[4-[(2-chloroacetyl)amino]phenyl]propanoate](/img/structure/B7464784.png)

![5-[2-[2-(Methylamino)phenyl]propan-2-yl]-1,2-dihydropyrazol-3-one](/img/structure/B7464794.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)
![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)


![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)